molecular formula C19H21N5O2 B2656988 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 920460-82-8

2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2656988
CAS No.: 920460-82-8
M. Wt: 351.41
InChI Key: UDKMJPKFEVIVFQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic small molecule featuring a tetrazole ring, a common bioisostere for carboxylic acids. This substitution can significantly alter a compound's physicochemical properties, such as improving metabolic stability and modifying lipophilicity, making it a valuable scaffold in medicinal chemistry research . While specific biological data for this exact compound is not available, scientific literature indicates that structurally related tetrazole-acetamide compounds are of significant interest in pharmacological research. In particular, such molecules are investigated as potent antagonists for the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G protein-coupled receptor (GPCR) that mediates the effects of short-chain fatty acids and is a potential therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes, asthma, and inflammatory bowel diseases . Researchers can utilize this compound as a chemical tool or building block to explore these and other biological pathways. Applications: This product is intended for research purposes only. Potential applications include, but are not limited to, use as a reference standard in analytical chemistry, a key intermediate in organic synthesis, and a candidate for in vitro biological screening in drug discovery projects, particularly those focused on GPCRs. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic purposes. This product is not for human or veterinary use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-3-26-17-10-6-15(7-11-17)12-19(25)20-13-18-21-22-23-24(18)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMJPKFEVIVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and phenol.

    Tetrazole Ring Formation: The tetrazole ring is synthesized via a between an azide and a nitrile.

    Final Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the tetrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom.
  • Ethoxy Group : Attached to a phenyl ring, enhancing the compound's solubility and bioavailability.
  • Tolyl Group : A methyl-substituted phenyl group that may contribute to its biological activity.

The molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2} with a molecular weight of approximately 352.4 g/mol. However, specific physical properties such as melting point and boiling point are not well-documented in the literature .

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole moiety is particularly noteworthy as it has been linked to enhanced anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit mTOR pathways, which are crucial in cancer cell proliferation .

Modulation of Biological Pathways

The compound may serve as a modulator for several biological pathways, including those involved in inflammation and apoptosis. Its structural components suggest potential interactions with key enzymes and receptors involved in these processes. For example, the tetrazole ring can interact with phospholipases, which play significant roles in inflammatory responses .

Drug Development

Given its unique structure, this compound could be a candidate for further drug development targeting specific diseases such as cancer or inflammatory disorders. The versatility of the tetrazole group allows for modifications that can enhance efficacy and reduce toxicity .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Demonstrated that similar tetrazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating higher potency against specific cancer cell lines .
Inhibition of Biological Targets Research indicated that tetrazole derivatives could inhibit key enzymes involved in cancer metabolism, suggesting potential for therapeutic applications in oncology .
Pharmacological Profiles A comparative analysis of various N-acyl tetrazoles revealed promising pharmacological profiles, highlighting their potential as multifunctional agents in drug design .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Systems

Target Compound
  • Core : 1H-tetrazole (5-membered ring with four nitrogen atoms).
  • Key Features : High metabolic stability, strong dipole moment, and bioisosteric replacement for carboxylate groups .
Analogues

Thiazolidinone Derivatives (e.g., 3c from ) Core: Thiazolidinone (5-membered ring with sulfur and one nitrogen). Comparison: Thiazolidinones exhibit tautomerism (e.g., 3c-I and 3c-A in 1:1 ratio), which may reduce conformational stability compared to the rigid tetrazole . Pharmacological Impact: Lower metabolic resistance due to sulfur susceptibility to oxidation .

Pyrazole Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, ) Core: Pyrazole (5-membered ring with two adjacent nitrogen atoms). Comparison: Pyrazoles offer moderate acidity (pKa ~10–12) but lack the bioisosteric utility of tetrazoles.

Triazole Derivatives (e.g., FP1-12 from )

  • Core : 1,2,4-Triazole (5-membered ring with three nitrogen atoms).
  • Comparison : Triazoles have intermediate nitrogen content, offering moderate metabolic stability. However, they may require additional substituents (e.g., hydroxy groups) to optimize solubility .

Substituent Effects

Compound Name Core Structure Key Substituents Pharmacological Implications References
Target Compound Tetrazole p-Tolyl, 4-ethoxyphenyl Enhanced lipophilicity, receptor affinity
Losartan (from ) Tetrazole Biphenyl, butyl, chlorophenyl Angiotensin II receptor antagonism
3c (Thiazolidinone, ) Thiazolidinone Phenylimino, ethoxyphenyl Tautomerism-induced conformational variability
FP1-12 (Triazole, ) Triazole Hydroxy, substituted phenyl Improved solubility, antiproliferative activity

Key Findings and Implications

  • Advantages of Tetrazole Core: Superior metabolic stability and bioisosteric utility over thiazolidinones, pyrazoles, and triazoles.
  • Role of Substituents : The p-tolyl group in the target compound likely improves steric interactions in hydrophobic binding pockets, while the ethoxyphenyl moiety balances lipophilicity and solubility.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is a member of the N-acyl tetrazole class, characterized by its unique structural features that include a tetrazole ring and ethoxy and tolyl substituents. This compound has garnered interest in scientific research due to its potential biological activities, particularly in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O2C_{18}H_{20}N_{6}O_{2}, with a molecular weight of approximately 352.4 g/mol. Its structure includes:

  • A tetrazole ring which is known for its biological activity.
  • An ethoxy group attached to a phenyl ring.
  • A tolyl group , contributing to its lipophilicity.

Biological Activity Overview

Research into the biological activity of this compound has been limited, but several studies on similar tetrazole derivatives provide insights into potential mechanisms and effects.

Antioxidant Activity

Tetrazole derivatives have been studied for their antioxidant properties. For instance, compounds with similar structures have demonstrated significant free radical scavenging capabilities, as evidenced by assays such as the DPPH assay. These properties are crucial in mitigating oxidative stress-related diseases.

Antihypertensive Effects

Some tetrazole derivatives have been evaluated for their antihypertensive effects. Studies indicate that certain compounds can act as angiotensin-II receptor antagonists, effectively lowering blood pressure in animal models. This is particularly relevant given the increasing prevalence of hypertension globally.

Enzyme Inhibition

The inhibition of specific enzymes is another area where tetrazole derivatives show promise. For example, urease inhibition has been reported in various studies, suggesting potential applications in treating conditions like urinary tract infections.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Various Tetrazole DerivativesAntioxidant ActivitySignificant free radical scavenging activity observed.
Small Molecule AntagonistsPD-1 Pathway InhibitionActive antagonists identified with high efficacy in immune cell assays.
Angiotensin-II Receptor AntagonistsAntihypertensive EffectsSeveral derivatives showed significant blood pressure reduction.

Potential Applications

Given the biological activities exhibited by related compounds, This compound may have potential applications in:

  • Pharmaceutical Development : As a lead compound for creating drugs targeting hypertension or oxidative stress-related conditions.
  • Biochemical Research : Understanding the mechanisms of action related to PD-1 inhibition or enzyme activity modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide?

  • Methodological Answer : A common approach involves refluxing intermediates with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours, followed by recrystallization from ethanol . For analogous acetamide derivatives, coupling reactions between substituted phenyl rings and heterocyclic cores (e.g., tetrazole or triazole) are critical, requiring precise stoichiometry and temperature control to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated for structurally similar compounds like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide . Complementary techniques include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with attention to splitting patterns for ethoxy and tolyl groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Start with in vitro antiproliferative assays (e.g., MTT against cancer cell lines) and antimicrobial disk diffusion tests. For example, derivatives with tetrazole moieties have shown anticancer activity via kinase inhibition, while acetamide-thiazole hybrids exhibit antibacterial effects . Dose-response curves and IC50 calculations are essential for initial validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematically modify substituents on the ethoxyphenyl and p-tolyl groups. For instance:

  • Replace the ethoxy group with methoxy or halogens to study electronic effects.
  • Vary the methyl group on the p-tolyl ring to assess steric impacts.
  • Compare bioactivity data with computational docking results (e.g., using Autodock Vina) to map binding interactions .

Q. How should researchers resolve contradictions in bioassay data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, solvent purity). Mitigation strategies include:

  • Replicating experiments under standardized protocols (e.g., ATP-based viability assays).
  • Validating compound stability via HPLC before testing .
  • Cross-referencing with structural analogs, such as fluorophenyl-containing derivatives, to identify scaffold-specific trends .

Q. What computational methods are suitable for predicting its metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict metabolic hotspots (e.g., oxidation of the ethoxy group). Molecular dynamics simulations can model cytochrome P450 interactions, while QSAR models trained on similar acetamides provide half-life estimates .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store the compound at 25°C, 40°C, and 60°C under controlled humidity.
  • Analyze degradation products using LC-MS at intervals (e.g., 1, 3, 6 months).
  • Compare with safety data for structurally related compounds, which highlight risks like hydrolysis of acetamide bonds in acidic environments .

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